molecular formula C24H33N3O3 B247546 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

Cat. No.: B247546
M. Wt: 411.5 g/mol
InChI Key: GIJUQPBOQFXUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol typically involves multiple steps, starting with the preparation of the phenolic core and subsequent functionalization. Common synthetic routes include:

    Formation of the Phenolic Core: This step involves the methoxylation of a phenol derivative under controlled conditions.

    Attachment of the Piperazine-Piperidine Moiety: This step involves the nucleophilic substitution reaction where the piperazine-piperidine moiety is introduced to the phenolic core.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The piperazine-piperidine moiety can be reduced under specific conditions.

    Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acids are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution can introduce various functional groups to the phenolic core.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C24H33N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

2,6-dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol

InChI

InChI=1S/C24H33N3O3/c1-29-22-16-19(17-23(30-2)24(22)28)18-25-10-8-21(9-11-25)27-14-12-26(13-15-27)20-6-4-3-5-7-20/h3-7,16-17,21,28H,8-15,18H2,1-2H3

InChI Key

GIJUQPBOQFXUQK-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4

Origin of Product

United States

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